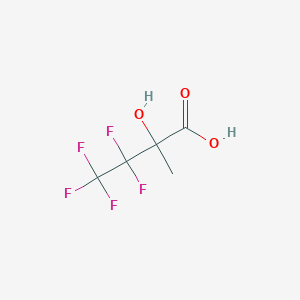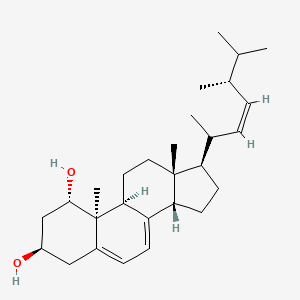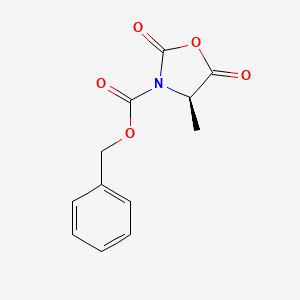
Phenylmethyl (4R)-4-methyl-2,5-dioxo-3-oxazolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylmethyl (4R)-4-methyl-2,5-dioxo-3-oxazolidinecarboxylate is a complex organic compound that belongs to the class of oxazolidine derivatives This compound is characterized by its unique structure, which includes a phenylmethyl group attached to a 4-methyl-2,5-dioxo-3-oxazolidinecarboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenylmethyl (4R)-4-methyl-2,5-dioxo-3-oxazolidinecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylmethyl amine with a suitable oxazolidine precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
Phenylmethyl (4R)-4-methyl-2,5-dioxo-3-oxazolidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the phenylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted oxazolidinecarboxylates.
科学的研究の応用
Phenylmethyl (4R)-4-methyl-2,5-dioxo-3-oxazolidinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of Phenylmethyl (4R)-4-methyl-2,5-dioxo-3-oxazolidinecarboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit bacterial growth by targeting bacterial enzymes essential for cell wall synthesis.
類似化合物との比較
Phenylmethyl (4R)-4-methyl-2,5-dioxo-3-oxazolidinecarboxylate can be compared with other oxazolidine derivatives:
Phenylmethyl (4S)-4-methyl-2,5-dioxo-3-oxazolidinecarboxylate: Similar structure but different stereochemistry, leading to different biological activities.
Benzyl (4R)-4-methyl-2,5-dioxo-3-oxazolidinecarboxylate: Similar structure with a benzyl group instead of a phenylmethyl group, affecting its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and resulting properties.
特性
CAS番号 |
129288-48-8 |
|---|---|
分子式 |
C12H11NO5 |
分子量 |
249.22 g/mol |
IUPAC名 |
benzyl (4R)-4-methyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C12H11NO5/c1-8-10(14)18-12(16)13(8)11(15)17-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1 |
InChIキー |
PSOXFYKJSWSUAG-MRVPVSSYSA-N |
異性体SMILES |
C[C@@H]1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


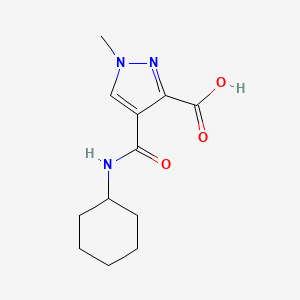

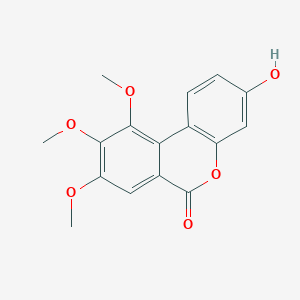
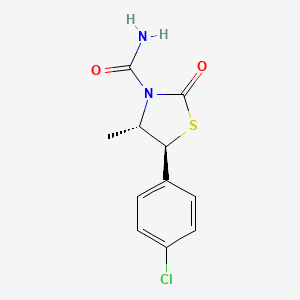
![2-(((Benzyloxy)carbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B15295401.png)

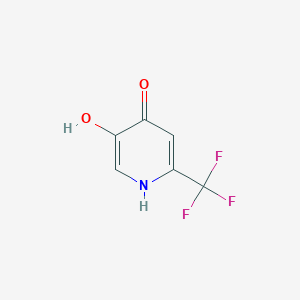
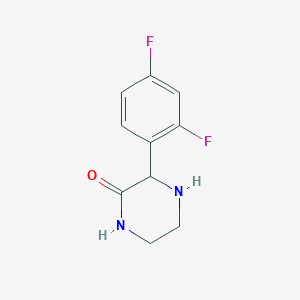

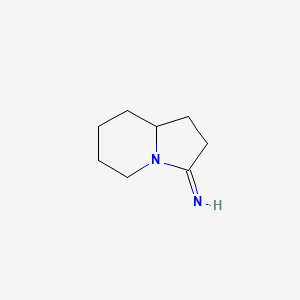
![4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B](/img/structure/B15295441.png)
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B15295446.png)
